Enhanced DNA Binding Affinity of Quinomycin C Compared to Echinomycin (Quinomycin A)
Quinomycin C demonstrates significantly higher DNA binding constants compared to echinomycin (quinomycin A), the most widely studied member of the quinomycin family. Solvent-partition analysis reveals that Quinomycin C binds to Micrococcus lysodeikticus DNA with binding constants 2 to 6 times greater than those of echinomycin, while maintaining a broadly similar pattern of sequence specificity among natural DNA species [1]. Both compounds function as bifunctional intercalating agents, unwinding closed circular duplex DNA from bacteriophage PM2 with an unwinding angle almost twice that of ethidium [1].
| Evidence Dimension | DNA binding affinity (binding constant) |
|---|---|
| Target Compound Data | Binding constant (K) for Micrococcus lysodeikticus DNA: highest among all tested DNA species |
| Comparator Or Baseline | Echinomycin (quinomycin A): binding constant for M. lysodeikticus DNA |
| Quantified Difference | Quinomycin C binding constants are 2–6 times larger than those of echinomycin |
| Conditions | Solvent-partition analysis using bacteriophage PM2 DNA and various natural and synthetic nucleic acids at I = 0.01 |
Why This Matters
Higher DNA binding affinity may translate to enhanced potency in applications requiring strong DNA interaction, making Quinomycin C the preferred choice over echinomycin for DNA-targeted assays and antibiotic development.
- [1] Lee, J.S., Waring, M.J. Bifunctional intercalation and sequence specificity in the binding of quinomycin and triostin antibiotics to deoxyribonucleic acid. Biochem J. 1978; 173(1):115-128. View Source
